molecular formula C10H15NO B6149381 4-(1-aminobutyl)phenol CAS No. 708253-44-5

4-(1-aminobutyl)phenol

Cat. No. B6149381
CAS RN: 708253-44-5
M. Wt: 165.2
InChI Key:
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Description

4-(1-Aminobutyl)phenol, also known as 4-aminobutylphenol, is an aromatic amine compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 145.18 g/mol and a melting point of 73-75°C. 4-(1-Aminobutyl)phenol is an important organic compound that has been studied extensively in both academic and industrial settings.

Scientific Research Applications

4-(1-Aminobutyl)phenol has a variety of scientific research applications. It is used as a precursor for the synthesis of other compounds such as 4-aminobutanol and 4-amino-1-butanol. It is also used in the synthesis of drugs, dyes, and other organic compounds. Additionally, it is used as a reagent in the synthesis of a variety of pharmaceuticals, such as antibiotics and antifungals.

Mechanism of Action

The mechanism of action of 4-(1-Aminobutyl)phenol is not completely understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. Additionally, it is believed to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
4-(1-Aminobutyl)phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, as well as inhibit the activity of enzymes involved in the metabolism of drugs and other substances. Additionally, it has been found to have anti-inflammatory and anti-allergic properties. In vivo studies have shown that it can reduce the symptoms of depression and anxiety, as well as improve cognitive function.

Advantages and Limitations for Lab Experiments

The use of 4-(1-Aminobutyl)phenol in laboratory experiments has a number of advantages. It is a relatively inexpensive compound that is widely available, and it is easy to synthesize and purify. Additionally, it is a relatively stable compound that is not easily degraded by heat or light. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively low-potency compound, so it may not be suitable for experiments that require a high degree of accuracy and precision. Additionally, it can be toxic if not handled properly, so proper safety protocols must be followed when using it in laboratory experiments.

Future Directions

The future of 4-(1-Aminobutyl)phenol is promising. It has a variety of potential applications, including drug development, drug delivery, and bioremediation. Additionally, it has the potential to be used in the synthesis of novel compounds with unique properties. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as to identify its potential therapeutic applications.

Synthesis Methods

4-(1-Aminobutyl)phenol is synthesized through a three-step process. The first step is the reaction of 4-nitrobenzaldehyde with 1-bromo-4-nitrobutane in the presence of a base and a catalyst. The second step is the reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride. The final step is the hydrolysis of the ester group with an acid such as hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(1-aminobutyl)phenol can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-nitrophenol", "butylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 4-nitrophenol to 4-aminophenol using sodium borohydride in ethanol-water mixture.", "Step 2: Protection of the amino group by reacting 4-aminophenol with butyl chloroformate in the presence of triethylamine.", "Step 3: Alkylation of the protected amino group by reacting the product of step 2 with butylamine in the presence of sodium hydroxide.", "Step 4: Deprotection of the amino group by reacting the product of step 3 with hydrochloric acid in ethanol-water mixture to obtain 4-(1-aminobutyl)phenol." ] }

CAS RN

708253-44-5

Product Name

4-(1-aminobutyl)phenol

Molecular Formula

C10H15NO

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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